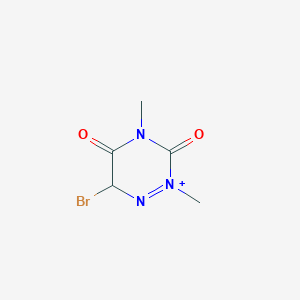
6-bromo-2,4-dimethyl-6H-1,2,4-triazin-2-ium-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-2,4-dimethyl-6H-1,2,4-triazin-2-ium-3,5-dione is a heterocyclic compound that contains a triazine ring substituted with bromine and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2,4-dimethyl-6H-1,2,4-triazin-2-ium-3,5-dione typically involves the bromination of a precursor compound. One common method involves the reaction of 2,4-dimethyl-1,2,4-triazine with bromine in the presence of a suitable solvent, such as acetic acid . The reaction conditions usually require controlled temperatures and careful handling of reagents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and safety. The process may also include purification steps, such as recrystallization or chromatography, to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
6-bromo-2,4-dimethyl-6H-1,2,4-triazin-2-ium-3,5-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, where the triazine ring may be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an amino-substituted triazine derivative.
Aplicaciones Científicas De Investigación
6-bromo-2,4-dimethyl-6H-1,2,4-triazin-2-ium-3,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as dyes or catalysts.
Mecanismo De Acción
The mechanism of action of 6-bromo-2,4-dimethyl-6H-1,2,4-triazin-2-ium-3,5-dione involves its interaction with molecular targets, such as enzymes or receptors. The bromine and methyl groups on the triazine ring can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
2,4-dimethyl-6H-1,2,4-triazin-3,5-dione: Lacks the bromine substituent.
6-chloro-2,4-dimethyl-6H-1,2,4-triazin-3,5-dione: Contains a chlorine atom instead of bromine.
2,4-dimethyl-6H-1,2,4-triazin-3,5-dione: Similar structure but without halogen substitution.
Uniqueness
6-bromo-2,4-dimethyl-6H-1,2,4-triazin-2-ium-3,5-dione is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-brominated or differently halogenated analogs .
Propiedades
Fórmula molecular |
C5H7BrN3O2+ |
|---|---|
Peso molecular |
221.03 g/mol |
Nombre IUPAC |
6-bromo-2,4-dimethyl-6H-1,2,4-triazin-2-ium-3,5-dione |
InChI |
InChI=1S/C5H7BrN3O2/c1-8-4(10)3(6)7-9(2)5(8)11/h3H,1-2H3/q+1 |
Clave InChI |
DTAKUIPXSUKIOK-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C(N=[N+](C1=O)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


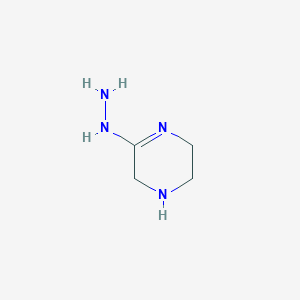
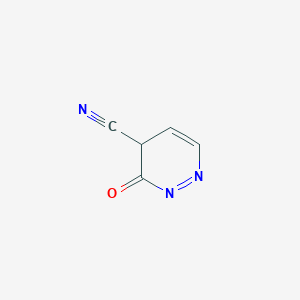
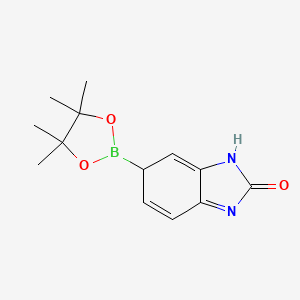
![[7-[(4-Methoxyphenyl)methyl]-5-methyl-4,6-dioxopyrazolo[3,4-d]pyrimidin-3-ylidene]-phenylazanium](/img/structure/B15135088.png)


![sodium;5-chloro-2-[[2-[2-[3-(furan-3-yl)anilino]-2-oxoethoxy]acetyl]amino]benzoate](/img/structure/B15135120.png)
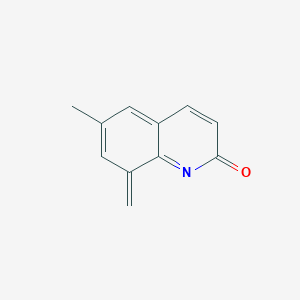
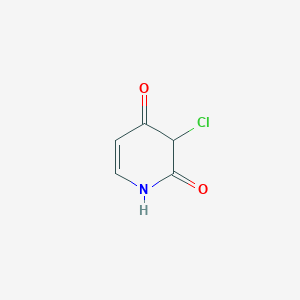
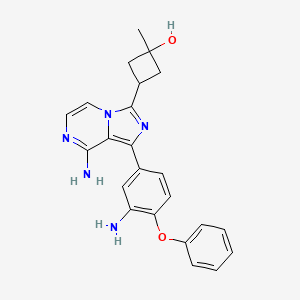
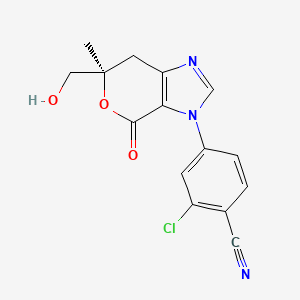
![4-[[2-(azetidin-1-ylmethyl)-3,6-difluorophenyl]methylamino]-2,6-difluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide](/img/structure/B15135143.png)
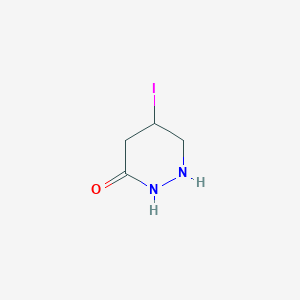
![2-(6-azaspiro[2.5]octan-6-yl)-4-(2-hydroxyethylsulfonylamino)-N-(1-propylpyrazolo[3,4-b]pyridin-6-yl)benzamide](/img/structure/B15135158.png)
